1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1,3-thiazol-4-yl)ethanone
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Overview
Description
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1,3-thiazol-4-yl)ethanone is an organic compound that features a phenyl ring substituted with ethyl and dihydroxy groups, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1,3-thiazol-4-yl)ethanone can be achieved through a multi-step process:
Starting Materials: The synthesis begins with the preparation of 5-ethyl-2,4-dihydroxybenzaldehyde and 1,3-thiazole-4-carboxylic acid.
Condensation Reaction: The aldehyde group of 5-ethyl-2,4-dihydroxybenzaldehyde undergoes a condensation reaction with the carboxylic acid group of 1,3-thiazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the corresponding ester.
Reduction: The ester is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Oxidation: The alcohol is oxidized to the ketone using an oxidizing agent such as pyridinium chlorochromate (PCC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1,3-thiazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1,3-thiazol-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1,3-thiazol-4-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenyl and thiazole rings can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dihydroxyphenyl)-2-(1,3-thiazol-4-yl)ethanone: Lacks the ethyl group on the phenyl ring.
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1,3-thiazol-2-yl)ethanone: The thiazole ring is substituted at a different position.
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1,3-oxazol-4-yl)ethanone: The thiazole ring is replaced with an oxazole ring.
Uniqueness
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1,3-thiazol-4-yl)ethanone is unique due to the presence of both the ethyl group on the phenyl ring and the thiazole ring. This combination of functional groups can impart specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1,3-thiazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-2-8-3-10(13(17)5-11(8)15)12(16)4-9-6-18-7-14-9/h3,5-7,15,17H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYNBMLIWOSNHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)CC2=CSC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352506 |
Source
|
Record name | Ethanone, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-thiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105258-31-9 |
Source
|
Record name | Ethanone, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-thiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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